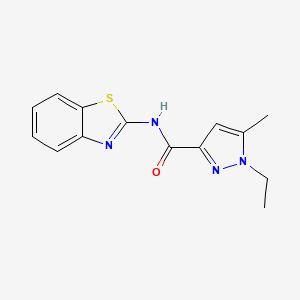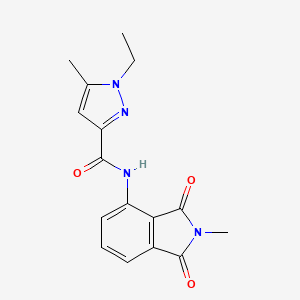![molecular formula C15H16N4OS2 B6538210 1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide CAS No. 1171321-00-8](/img/structure/B6538210.png)
1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide is 332.07655349 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Some thiazole compounds have demonstrated antiviral properties . This indicates their potential application in antiviral drug development.
Diuretic Activity
Thiazole derivatives have been found to possess diuretic properties . Diuretics help to remove excess water and salt from the body.
Anticonvulsant Activity
Thiazole compounds have shown anticonvulsant activity . This suggests their potential use in the treatment of seizure disorders.
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective effects . This indicates their potential application in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to exhibit antitumor or cytotoxic activity . This suggests their potential use in cancer treatment.
Mechanism of Action
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may contribute to the compound’s interaction with its targets.
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . Furthermore, the compound’s stability can be influenced by factors such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
1-ethyl-5-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-4-19-9(2)8-10(18-19)14(20)17-15-16-13-11(21-3)6-5-7-12(13)22-15/h5-8H,4H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGMALMIIOMOPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-5-methyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B6538137.png)
![1-ethyl-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538145.png)
![1-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538146.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538147.png)
![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538151.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538157.png)
![1-ethyl-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538162.png)
![1-ethyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538176.png)
![1-ethyl-5-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538190.png)

![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6538203.png)
![1-ethyl-5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538213.png)
